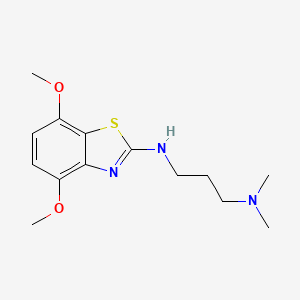

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Descripción

Propiedades

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-17(2)9-5-8-15-14-16-12-10(18-3)6-7-11(19-4)13(12)20-14/h6-7H,5,8-9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICOPJRDNXGUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC2=C(C=CC(=C2S1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS No. 1105188-35-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H21N3O2S

- Molecular Weight : 295.4 g/mol

- Boiling Point : Predicted at 425.1 °C

- Density : Approximately 1.195 g/cm³

Mechanisms of Biological Activity

The biological activity of N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's benzothiazole moiety is known for its ability to inhibit certain enzymes, leading to potential therapeutic effects.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways.

- Receptor Interaction : It can bind to receptors involved in neurotransmission and cell signaling, potentially modulating physiological responses.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Data

A summary of biological assays and their findings related to the compound is presented in the table below:

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of various benzothiazole derivatives, N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another research study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Toxicological Profile

Toxicological assessments indicate moderate acute toxicity levels based on animal studies. The median lethal doses (LD50) reported vary between 410 mg/kg and 1870 mg/kg depending on the route of administration (oral exposure). Chronic exposure studies have shown local irritation effects but no significant systemic toxicity at lower doses .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine exhibit anticancer properties. The benzothiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways.

Case Study : A study published in Cancer Research demonstrated that benzothiazole derivatives can inhibit the activity of protein kinases involved in cancer cell proliferation. This suggests that N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine could be further explored for its potential as an anticancer agent .

Neurodegenerative Diseases

The compound's structure may also confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Research Findings : In vitro studies have shown that benzothiazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This protection is attributed to their ability to modulate mitochondrial function and reduce reactive oxygen species (ROS) levels .

Bacterial Inhibition

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine has been evaluated for its antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound exhibits moderate antibacterial activity and may serve as a lead compound for further modifications to enhance efficacy .

Polymer Chemistry

The unique chemical structure of N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine allows it to be utilized in the development of polymers with specific properties.

Research Insight : Studies have shown that incorporating benzothiazole derivatives into polymer matrices can improve thermal stability and UV resistance. This application is particularly valuable in developing materials for outdoor use or in environments with high UV exposure .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s benzothiazole-diamine scaffold is shared with several analogs, differing primarily in substituents and chain modifications. Key comparisons are outlined below:

Substituent Variations on the Benzothiazole Core

Diamine Chain Modifications

- Functional Group Impact :

- The dimethylpropane-1,3-diamine chain in the target compound provides flexibility and basicity, which may facilitate chelation or proton transfer in catalytic systems .

- In contrast, the hydroxyethylamide group in the benzamide derivative enables metal coordination for directed C–H activation, a feature absent in the target compound .

Métodos De Preparación

Formation of the Benzothiazole Core

- The benzothiazole ring system is constructed via cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. This classical method forms the 1,3-benzothiazole scaffold essential for subsequent functionalization.

Attachment of the N,N-Dimethylpropane-1,3-Diamine Side Chain

The final key step involves nucleophilic substitution or alkylation where the benzothiazole intermediate bearing good leaving groups (such as halogens) at the 2-position reacts with N,N-dimethylpropane-1,3-diamine.

This reaction is typically conducted under basic conditions to facilitate the displacement of the leaving group and formation of the target amine linkage.

Reaction conditions such as solvent choice (e.g., ethanol, dimethylformamide), temperature control, and base selection (e.g., potassium carbonate, sodium hydride) are optimized to maximize yield and purity.

Industrial and Continuous Methods for Side Chain Preparation

The side chain N,N-dimethylpropane-1,3-diamine can be synthesized via hydrogenation of dimethylaminopropionitrile using catalysts like Raney nickel under controlled temperature and pressure in continuous flow reactors.

Continuous methods improve efficiency, scalability, and product consistency, with purification steps involving neutralization and solvent extraction to isolate the diamine.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | 2-Aminothiophenol + aldehyde/ketone, acid | Formation of benzothiazole core |

| 2 | Methoxylation | Methanol, acid catalyst or methylation | Introduction of 4,7-dimethoxy substituents |

| 3 | Halogenation (if required) | Halogenating agents (e.g., SOCl2) | Formation of reactive leaving group |

| 4 | Nucleophilic substitution/alkylation | N,N-dimethylpropane-1,3-diamine, base | Attachment of diamine side chain |

| 5 | Purification | Solvent extraction, crystallization | Isolation of pure target compound |

Research indicates that controlling the order of substitution and the nature of substituents on the benzothiazole ring is critical for regioselectivity and yield.

Methoxylation at both 4 and 7 positions enhances electron density, influencing reactivity during side chain attachment.

Bases such as potassium carbonate provide mild conditions that minimize side reactions during alkylation.

Continuous hydrogenation methods for preparing the diamine side chain improve process efficiency and reduce impurities compared to batch methods.

Optimization of temperature (typically 50–100 °C) and solvent polarity improves reaction rates and product purity.

The preparation of N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine involves a multi-step synthetic route starting from 2-aminothiophenol cyclization, selective methoxylation of the benzothiazole core, and final attachment of the N,N-dimethylpropane-1,3-diamine side chain via nucleophilic substitution under basic conditions. Industrially, continuous catalytic hydrogenation methods are employed for efficient production of the diamine precursor. Careful control of reaction conditions and purification steps results in high purity and yield of the target compound, which is significant for its applications in medicinal chemistry and related fields.

Q & A

Basic Research Question

- NMR :

- ¹H NMR : Methoxy groups (-OCH₃) appear as singlets at δ 3.8–4.0 ppm. Benzothiazole protons (C5-H and C6-H) resonate as doublets (δ 7.2–7.5 ppm, J = 8 Hz). The propane-diamine chain shows signals for N-CH₃ (δ 2.2–2.4 ppm) and CH₂ groups (δ 1.6–1.8 ppm) .

- ¹³C NMR : Benzothiazole carbons (C2, C4, C7) appear at 155–165 ppm, while methoxy carbons are near 55 ppm.

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250 cm⁻¹) confirm the benzothiazole and methoxy groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~323 (M⁺) with fragmentation patterns matching the propane-diamine chain cleavage.

Validation : X-ray crystallography (as in ) can resolve ambiguities by confirming bond lengths and angles.

What computational modeling approaches predict the reactivity and electronic properties of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For benzothiazoles, HOMO localization on the thiazole ring suggests reactivity toward electrophiles .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to assess stability.

- COMSOL Multiphysics : Model diffusion kinetics in biological membranes using partition coefficients derived from logP values .

Example : A DFT study on similar compounds () revealed methoxy groups reduce electron density on the benzothiazole, altering binding affinity to enzymes.

How does the substitution pattern on the benzothiazole ring influence biological activity, and what SAR strategies are effective?

Advanced Research Question

- Methoxy Positioning : 4,7-Dimethoxy substitution enhances lipophilicity, improving membrane permeability compared to unsubstituted analogs. This aligns with studies on nitazoxanide derivatives, where electron-withdrawing groups increase enzyme inhibition (e.g., PFOR in ).

- Diamine Chain : N,N-Dimethyl groups reduce basicity, potentially lowering off-target interactions.

SAR Strategy :

Synthesize analogs with varying methoxy positions (e.g., 5,6-dimethoxy).

Test inhibitory activity against target enzymes (e.g., cytochrome P450) using fluorometric assays.

Correlate logP values (HPLC-derived) with IC₅₀ data to establish hydrophobicity-activity relationships .

What experimental challenges arise in purifying this compound, and how can chromatographic techniques be optimized?

Intermediate Research Question

Challenges :

- Polar byproducts from incomplete coupling.

- Co-elution of diastereomers (if chiral centers exist).

Solutions : - Flash Chromatography : Use gradient elution (hexane:EtOAc 70:30 → 50:50) with silica gel.

- HPLC : Employ a C18 column and acidic mobile phase (0.1% TFA in H₂O/MeCN) to improve peak resolution.

Case Study : achieved >95% purity via recrystallization from methanol, leveraging hydrogen-bonding interactions to isolate the target compound .

How can contradictory solubility/stability data be resolved through controlled studies?

Advanced Research Question

Approach :

Controlled Variables : Systematically test pH (2–12), temperature (4–37°C), and solvents (aqueous buffers, DMSO).

Analytical Tools : Use UV-Vis spectroscopy (λₘₐₓ ~270 nm) to monitor degradation kinetics.

Statistical Analysis : Apply response surface methodology (RSM) to identify critical factors.

Example : A study on thiadiazine derivatives () resolved stability contradictions by identifying oxidative degradation pathways under basic conditions.

What in vitro assays evaluate enzyme inhibitory potential, and how should controls be designed?

Advanced Research Question

- Assay Selection :

- Fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for real-time activity monitoring.

- Microplate-based assays (IC₅₀ determination) with recombinant enzymes.

- Controls :

- Positive : Known inhibitors (e.g., ketoconazole for CYP3A4).

- Negative : Solvent-only (DMSO ≤0.1%) and heat-inactivated enzyme blanks.

Validation : demonstrated PFOR inhibition via NADH oxidation assays, confirming dose-dependent activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.